Senkyunolide H: Structural Characterization, Isolation Methodologies, and Pharmacological Mechanisms
Senkyunolide H: Structural Characterization, Isolation Methodologies, and Pharmacological Mechanisms
Executive Summary
Senkyunolide H (SNH) is a highly bioactive phthalide derivative isolated from the rhizomes of Ligusticum chuanxiong Hort., a foundational herb in traditional medicine. With a molecular weight of 224.25 g/mol , SNH has emerged as a potent therapeutic candidate for central nervous system (CNS) disorders and inflammatory conditions. This technical guide synthesizes the structural causality, self-validating extraction protocols, and mechanistic signaling pathways of Senkyunolide H to support advanced preclinical research and drug development.
Chemical Identity and Structural Causality
The pharmacological efficacy of Senkyunolide H is fundamentally dictated by its unique stereochemistry and functional groups.
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Molecular Weight: 224.25 g/mol [[1]]()
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Molecular Formula: C12H16O4 1
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IUPAC Name: (3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one 1
Structural Causality: SNH features a 2-benzofuran-1-one core with a lipophilic butylidene side chain and two hydrophilic hydroxyl groups at the C-6 and C-7 positions 1. This specific amphiphilic balance is critical; the hydroxyl groups increase its aqueous solubility compared to its highly lipophilic precursor, Z-ligustilide, while the butylidene chain preserves enough lipid solubility to allow rapid penetration across the blood-brain barrier (BBB) [[2]](). This structural dynamic is the primary reason SNH is highly effective in targeting neuroinflammation and cerebral ischemic stroke 2.
Extraction and Isolation Methodologies
To ensure a self-validating and highly reproducible workflow, the extraction of SNH relies on High-Pressure Ultrasonic-Assisted Extraction (HPUAE) followed by Preparative High-Performance Liquid Chromatography (Prep-HPLC).
Step 1: HPUAE Extraction
Traditional reflux extraction often degrades thermosensitive phthalides. HPUAE circumvents this by utilizing acoustic cavitation at controlled temperatures to mechanically shear plant cell walls, significantly enhancing mass transfer [[3]]().
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Preparation: Pulverize dried Ligusticum chuanxiong rhizomes and sieve through an 80-mesh screen. Causality: This specific particle size maximizes the surface-area-to-volume ratio without causing powder agglomeration upon solvent addition 3.
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Solvent Suspension: Suspend the powder in 40% ethanol at a liquid-to-solid ratio of 100:1 (mL/g). Causality: The dual hydroxyl groups of SNH favor a moderately polar solvent. 40% ethanol maximizes SNH yield while simultaneously precipitating highly lipophilic waxes and non-target resins 3.
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Cavitation: Apply 10 MPa pressure and 180 W ultrasonic power at 70°C for 74 minutes. Causality: 10 MPa of ambient pressure prevents the 40% ethanol from boiling at 70°C, ensuring that the cavitation microbubbles remain stable until they implode forcefully against the cellular matrix, releasing intracellular SNH [[3]]().
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Concentration: Filter the extract and concentrate under reduced pressure at 40°C to yield the crude phthalide fraction.
Step 2: Preparative HPLC Isolation & Validation
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Chromatography: Inject the crude extract into a Shim-Pack Prep-ODS column (20.0 mm × 250 mm, 5 μm) 4.
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Elution: Elute isocratically using Methanol : 0.2% Glacial Acetic Acid (50:50, v/v) at 5 mL/min. Causality: The 0.2% acetic acid suppresses the ionization of co-extracted acidic impurities (e.g., ferulic acid), preventing peak tailing and ensuring baseline resolution of the neutral SNH molecule 4.
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Detection: Monitor absorbance at 278 nm (the optimal wavelength for the conjugated benzofuranone chromophore) and collect the SNH fraction 4.
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System Validation: Confirm compound identity and purity (>98%) via analytical HPLC, ESI-MS (m/z 225[M+H]+), and NMR spectroscopy 4.
Workflow for the high-pressure ultrasonic extraction and HPLC isolation of Senkyunolide H.
Pharmacological Mechanisms and Signaling Pathways
Senkyunolide H exerts pleiotropic pharmacological effects, primarily functioning as a neuroprotective and anti-inflammatory agent by modulating specific kinase cascades.
Neuroinflammation and Microglial Regulation
In models of lipopolysaccharide (LPS)-induced neuroinflammation, SNH acts as a potent inhibitor of BV2 microglial cell activation 5.
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Mechanism: SNH downregulates the Toll-like receptor 4 (TLR4) cascade, subsequently suppressing the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) and preventing the nuclear translocation of the NF-κB p65 subunit 5.
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Causality: By blocking NF-κB translocation, SNH halts the downstream transcription of pro-inflammatory cytokines (TNF-α, IL-1β) and reactive oxygen species (ROS). This prevents the localized neurotoxic environment that typically induces bystander neuronal damage and neuropathic pain 5.
Neuroprotection in Ischemic Stroke
SNH demonstrates significant therapeutic potential against cerebral ischemic stroke (CIS) 2.
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Mechanism: In oxygen-glucose deprivation/reperfusion (OGD/R) models, SNH upregulates the Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (AKT) signaling pathway 2.
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Causality: The phosphorylation and activation of PI3K/AKT directly increase the expression of anti-apoptotic proteins (such as Bcl-XL) while decreasing cleaved caspase-3 levels, thereby preserving neuronal viability following an ischemic insult 2.
Senkyunolide H modulates the ERK/MAPK and NF-κB pathways to attenuate neuroinflammation.
Quantitative Data Summaries
Table 1: Chemical and Physical Properties of Senkyunolide H
| Property | Value | Reference |
| Molecular Weight | 224.25 g/mol | PubChem 1 |
| Molecular Formula | C12H16O4 | PubChem 1 |
| Exact Mass | 224.104859 Da | PubChem 1 |
| XLogP3 | 0.5 | PubChem [[1]]() |
| Topological Polar Surface Area | 66.8 Ų | PubChem 1 |
| Appearance | White to Yellow Solid | TargetMol 6 |
Table 2: Optimized HPUAE Extraction Parameters for Senkyunolide H
| Parameter | Optimized Value | Causality / Impact |
| Solvent | 40% Ethanol | Matches SNH polarity; excludes lipophilic waxes [[3]](). |
| Pressure | 10 MPa | Prevents solvent boiling; enhances cavitation force [[3]](). |
| Temperature | 70 °C | Increases solubility without thermal degradation [[3]](). |
| Ultrasonic Power | 180 W | Provides optimal acoustic energy for cell wall rupture [[3]](). |
| Extraction Time | 74 minutes | Ensures complete mass transfer of SNH into the solvent 3. |
| Liquid-to-Solid Ratio | 100:1 (mL/g) | Prevents saturation; maximizes concentration gradient 3. |
References
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PubChem. "Senkyunolide H | C12H16O4 | CID 13965088". National Institutes of Health (NIH).1
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TargetMol. "Senkyunolide H - Product Information". TargetMol Chemicals.6
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PubMed. "[Preparation of ferulic acid, senkyunolide I and senkyunolide H from Ligusticum chuanxiong by preparative HPLC]". Zhongguo Zhong Yao Za Zhi.4
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MDPI. "Optimization of High-Pressure Ultrasonic-Assisted Simultaneous Extraction of Six Major Constituents from Ligusticum chuanxiong Rhizome using Response Surface Methodology". Molecules.3
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Frontiers in Pharmacology. "A Network-Based Method for Mechanistic Investigation and Neuroprotective Effect on Post-treatment of Senkyunolid-H Against Cerebral Ischemic Stroke in Mouse". Frontiers.2
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PubMed Central (PMC). "Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway". CNS Neuroscience & Therapeutics.5
Sources
- 1. Senkyunolide H | C12H16O4 | CID 13965088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | A Network-Based Method for Mechanistic Investigation and Neuroprotective Effect on Post-treatment of Senkyunolid-H Against Cerebral Ischemic Stroke in Mouse [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. [Preparation of ferulic acid, senkyunolide I and senkyunolide H from Ligusticum chuanxiong by preparative HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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